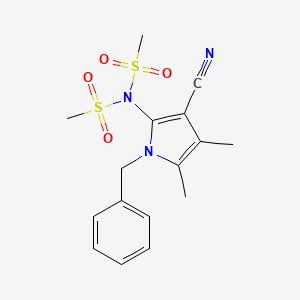

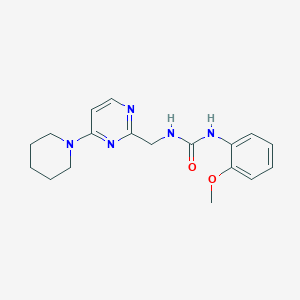

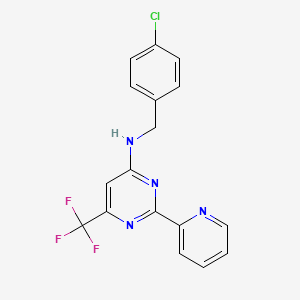

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isonicotinamide is the amide form of isonicotinic acid . Propyl 2-chlorobenzoate is a compound with a molecular weight of 198.65 . The compound you mentioned seems to be a combination of these two components with a propyl linker.

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code for propyl 2-chlorobenzoate is1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For propyl 2-chlorobenzoate, it has a molecular weight of 198.65 and is a liquid at room temperature .Aplicaciones Científicas De Investigación

Anion Binding in Aqueous Solutions

Research on compounds similar to 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride, like N-(Isonicotinamido)-N'-phenylthioureas, has demonstrated their potential as neutral receptors for anion binding in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, which enhances hydrogen bonding interactions. This property is significant for applications in sensing and separation technologies, especially for the selective binding of anions in water-based environments (Yang et al., 2008).

Crystal Structure and Hydrogen Bonding

The study of compounds such as Methyl 4-isonicotinamidobenzoate monohydrate, which shares structural similarities with this compound, reveals insights into crystal structures and hydrogen bonding. These findings have implications for material science, particularly in designing and understanding the properties of crystalline materials (Zhang & Zhao, 2010).

Photodecomposition of Chlorobenzoic Acids

Research into the photodecomposition of chlorobenzoic acids, which include compounds structurally related to this compound, is relevant for environmental applications. Understanding the behavior of these compounds under ultraviolet irradiation can inform processes for the degradation of pollutants in water treatment and environmental remediation (Crosby & Leitis, 1969).

Corrosion Inhibition

Studies on isonicotinamides, which are related to this compound, have shown their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals like steel in acidic environments, making these compounds valuable in industrial applications (Yadav et al., 2015).

Co-crystallization with Carboxylic Acids

Research on the co-crystallization of isonicotinamide with various carboxylic acids demonstrates the potential of compounds similar to this compound in forming diverse crystal structures. This has implications for pharmaceuticals and materials science, where precise control over crystal formation is crucial (Lemmerer & Fernandes, 2012).

Atmospheric Reactions of Chlorinated Compounds

Investigations into the atmospheric reactions of chlorinated compounds, similar to this compound, contribute to our understanding of environmental chemistry, particularly in assessing the impact of these compounds on air quality and climate change (Tuazon et al., 1984).

Luminescent Hybrid Materials

The creation of luminescent hybrid materials using compounds related to this compound is significant in the field of optoelectronics. These materials have potential applications in displays, sensors, and lighting technologies (Wang & Yan, 2006).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, hydrochloric acid, a compound that might be involved in the synthesis of “3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride”, is considered hazardous and can cause severe skin burns and eye damage .

Propiedades

IUPAC Name |

3-(pyridine-4-carbonylamino)propyl 2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3.ClH/c17-14-5-2-1-4-13(14)16(21)22-11-3-8-19-15(20)12-6-9-18-10-7-12;/h1-2,4-7,9-10H,3,8,11H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUCADJDCMLQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2707239.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)

![7-chloro-4-propyl-1-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2707243.png)

![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)

![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)